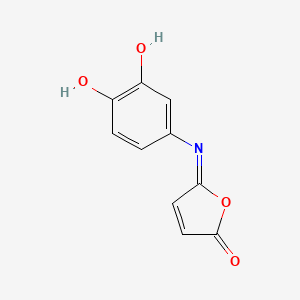![molecular formula C7H5ClN2O B571797 4-Chloro-2-methylfuro[3,2-d]pyrimidine CAS No. 1245647-59-9](/img/structure/B571797.png)
4-Chloro-2-methylfuro[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylfuro[3,2-d]pyrimidine is a compound with the CAS Number: 1245647-59-9 . It has a molecular weight of 168.58 . It is a white crystalline solid, soluble in organic solvents . It is valuable in the synthesis of complex organic compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various reactions. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Chloro-2-methylfuro[3,2-d]pyrimidine includes a furo[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis
4-Chloro-2-methylfuro[3,2-d]pyrimidine is a white crystalline solid . It is soluble in organic solvents . It has a molecular weight of 168.58 .Wissenschaftliche Forschungsanwendungen
Microtubule Targeting Agents for Cancer Treatment : A study by Devambatla et al. (2016) designed and synthesized derivatives of 5-methyl-furo[2,3-d]pyrimidines, demonstrating their potential as microtubule depolymerizing agents. These compounds showed effectiveness against multidrug-resistant cancer cells.
Potential Antibacterial Agents : Dave and Shah (2002) reported on the synthesis of tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines from 4-chloropyrrolo[2,3-d]pyrimidines, evaluating them as potential antibacterial agents (Dave & Shah, 2002).
Synthesis of Biologically Active Compounds : Tikad et al. (2007) described a route to synthesize dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, indicating potential for creating various biologically active pyrimidine derivatives (Tikad et al., 2007).
Nitrification Inhibitor in Agriculture : Srivastava et al. (2016) explored the use of 2-amino 4-chloro 6-methyl pyrimidine as a nitrification inhibitor in soil, beneficial for increasing the efficiency of nitrogenous fertilizers in agriculture (Srivastava et al., 2016).
Antiviral Activity : Saxena et al. (1988) synthesized certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, assessing their antiviral activity, although the results did not merit further study (Saxena et al., 1988).
Interaction with DNA : Zhang et al. (2013) studied the crystal structure of a pyrido[1,2-a]pyrimidine derivative and its interaction with DNA, suggesting potential applications in understanding DNA interactions (Zhang et al., 2013).
Nonlinear Optical Properties : Hussain et al. (2020) investigated the structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives, indicating potential applications in optoelectronics and medicinal chemistry (Hussain et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-methylfuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVLBSMISKCDFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylfuro[3,2-d]pyrimidine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B571715.png)

![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)
![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)



![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
